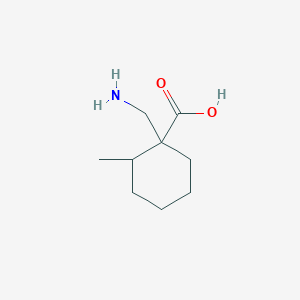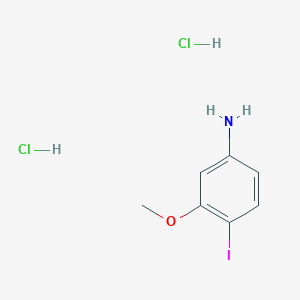
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The aldehyde group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the cycloaddition reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products
Oxidation: 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Reduction: 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-methanol
Substitution: Various substituted triazoles depending on the reagents used
Applications De Recherche Scientifique
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: It can be used in the development of pesticides and herbicides due to its potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and coordination complexes.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-methanol
- 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-4,5-dicarboxylic acid
Uniqueness
4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse biological and chemical properties.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
5-cyclopropyl-3-methyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c1-10-6(4-11)7(8-9-10)5-2-3-5/h4-5H,2-3H2,1H3 |
Clé InChI |
WILNILSPIKAMQT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(N=N1)C2CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)

![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)






![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)

